N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide
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Overview
Description
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide is a complex organic compound with the chemical formula C₁₃H₁₃N₅O₃ . This compound is characterized by its unique structure, which includes an oxazole ring, an acetamido group, and a phenylhydrazinylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide involves multiple steps. One common synthetic route starts with the preparation of 2-aminophenol, which is then converted to 2-acetamido-phenol through acetylation . This intermediate undergoes a cyclization reaction with phenylhydrazine to form the oxazole ring . The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like potassium phosphate monohydrate . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like CuO and I₂, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes . Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to enzymes and inhibiting their activity . This inhibition can disrupt various biological processes, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide can be compared to other similar compounds, such as N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrosophenyl)acetamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its combination of an oxazole ring and a phenylhydrazinylidene moiety, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
105592-84-5 |
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Molecular Formula |
C13H13N5O3 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-(3-acetamido-4-phenyldiazenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13N5O3/c1-8(19)14-12-11(13(21-18-12)15-9(2)20)17-16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,20)(H,14,18,19) |
InChI Key |
GAGMATAOAQWYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=NO1)NC(=O)C)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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